molecular formula C8H8Cl2N2O B8479372 alpha-Amino-2,6-dichlorobenzeneacetamide

alpha-Amino-2,6-dichlorobenzeneacetamide

Cat. No. B8479372
M. Wt: 219.06 g/mol
InChI Key: SUPIZFSVRQSNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Amino-2,6-dichlorobenzeneacetamide is a useful research compound. Its molecular formula is C8H8Cl2N2O and its molecular weight is 219.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Amino-2,6-dichlorobenzeneacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Amino-2,6-dichlorobenzeneacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

alpha-Amino-2,6-dichlorobenzeneacetamide

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2-amino-2-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C8H8Cl2N2O/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

SUPIZFSVRQSNQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(=O)N)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred and cooled amount of 450 g of concentrated sulfuric acid there were added 23 g of intermediate (2). Stirring was continued overnight at room temperature. The reaction mixture was poured into 2000 g of ice-water and the whole was basified with ammonia. The product was extracted with trichloromethane and the extract was dried, filtered and evaporated. The residue was crystallized from 240 g of 2-propanol at -20° C. The product was filtered off, washed with 2-propanol and petroleumether and dried, yielding 13.5 g of (±)-α-amino-2,6-dichlorobenzeneacetamide; mp. 166.3° C. (interm. 3).
Quantity
450 g
Type
reactant
Reaction Step One
Name
intermediate ( 2 )
Quantity
23 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2000 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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